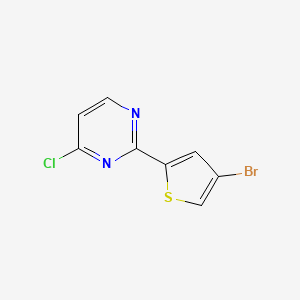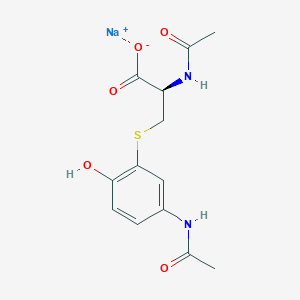
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is a compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a 5-acetamido-2-hydroxyphenyl group attached to the sulfur atom of the cysteine molecule. This compound is known for its role as a human xenobiotic metabolite, meaning it is produced by the metabolism of a foreign substance in the human body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate typically involves the reaction of 5-acetamido-2-hydroxybenzenesulfonyl chloride with N-acetyl-L-cysteine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and substituted cysteine derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
科学的研究の応用
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying cysteine derivatives and their reactivity.
Biology: The compound is studied for its role in cellular metabolism and its interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug metabolite and its effects on human health.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of metabolites that can be further processed by the body. It may also interact with cellular proteins and affect their function.
類似化合物との比較
Similar Compounds
S-(5-acetamido-2-hydroxyphenyl)cysteine: A cysteine derivative with similar structural features.
S-(5-acetamido-2-hydroxyphenyl)cysteine zwitterion: A zwitterionic form of the compound with different charge properties.
Uniqueness
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is unique due to its specific structural configuration and its role as a human xenobiotic metabolite. Its distinct chemical properties and reactivity make it valuable for various research applications and industrial processes .
特性
分子式 |
C13H15N2NaO5S |
|---|---|
分子量 |
334.33 g/mol |
IUPAC名 |
sodium;(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1 |
InChIキー |
JKIDIVFUGFKUBH-PPHPATTJSA-M |
異性体SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)[O-])NC(=O)C.[Na+] |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
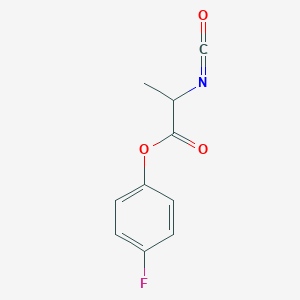
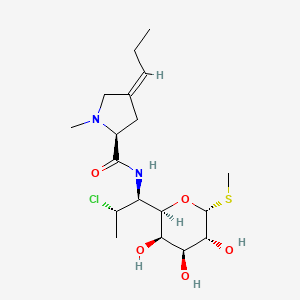
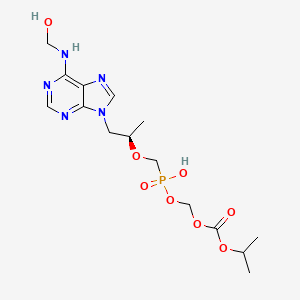
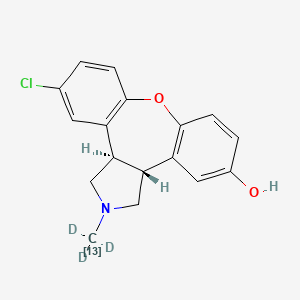
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)

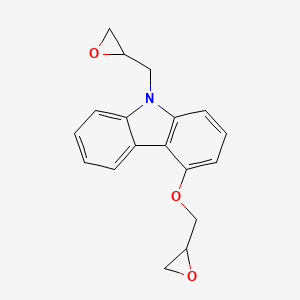
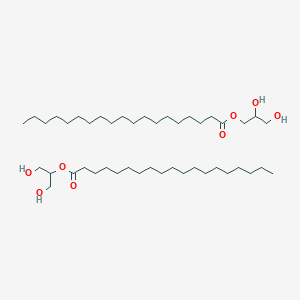

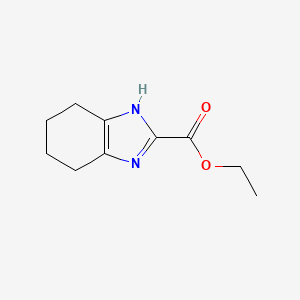
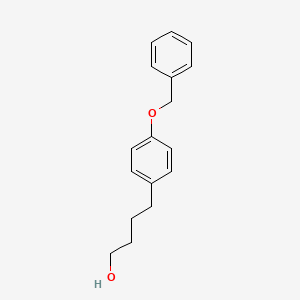
![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
